N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
CAS No.: 1798484-50-0
Cat. No.: VC7469740
Molecular Formula: C23H27N5O4S
Molecular Weight: 469.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798484-50-0 |
|---|---|
| Molecular Formula | C23H27N5O4S |
| Molecular Weight | 469.56 |
| IUPAC Name | N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H27N5O4S/c1-16(2)33(31,32)20-9-5-17(6-10-20)14-21(29)25-12-13-27-23(30)28(19-7-8-19)22(26-27)18-4-3-11-24-15-18/h3-6,9-11,15-16,19H,7-8,12-14H2,1-2H3,(H,25,29) |
| Standard InChI Key | PPUSZAAUBPXEHJ-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Introduction
Structural Elucidation and Molecular Features
Core Architecture
The compound’s structure centers on a 1,2,4-triazole ring substituted at the 1-position with an ethyl group bearing a cyclopropyl moiety and at the 3-position with a pyridin-3-yl group. The triazole ring is fused to a dihydro-4,5-oxo system, while the ethyl chain connects to a 4-(propane-2-sulfonyl)phenyl acetamide group. Key structural attributes include:
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Cyclopropyl Group: Introduces ring strain, potentially enhancing binding affinity to hydrophobic enzyme pockets .
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Pyridine Ring: Facilitates π-π stacking and hydrogen bonding via its nitrogen heteroatom.
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Sulfonylphenyl Acetamide: The electron-withdrawing sulfonyl group (-SO₂-) may improve metabolic stability and solubility .
A comparative analysis of similar triazole derivatives (e.g., N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide) highlights the critical role of substituent positioning in modulating bioactivity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically commencing with the formation of the triazole core. A plausible route includes:
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Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with carbonyl compounds under acidic conditions.
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Introduction of Cyclopropyl Group: Nucleophilic substitution or transition metal-catalyzed cross-coupling .
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Acetamide Coupling: Amide bond formation between the ethylamine side chain and 4-(propane-2-sulfonyl)phenyl acetic acid using carbodiimide reagents.
Reaction conditions (e.g., solvent polarity, temperature) critically influence yield and purity. For instance, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method employed in analogous triazole syntheses, could theoretically apply here .
Reactivity Profile
The compound exhibits reactivity typical of triazoles and amides:
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Triazole Ring: Susceptible to electrophilic substitution at the 5-position and nucleophilic attack at the 1- and 4-positions.
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Amide Group: Hydrolysis under acidic or basic conditions yields carboxylic acid and amine derivatives.
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Sulfonyl Group: Participates in sulfonation and desulfonation reactions, altering electronic properties .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Key signals include a singlet for the methylene group adjacent to the triazole (δ ~5.33 ppm) and a singlet for the acetamide methyl group (δ ~2.07 ppm) .
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¹³C NMR: Peaks at δ ~168 ppm (amide carbonyl) and δ ~127 ppm (pyridine C-H) confirm structural motifs .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 469.56 (calculated for C₂₃H₂₇N₅O₄S). Fragmentation patterns align with cleavage at the amide bond and triazole ring .
Biological Activities and Mechanisms
Antimicrobial Properties
Triazole derivatives inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. The sulfonyl group enhances membrane permeability, as observed in structurally related compounds .
Pharmacokinetic and Toxicity Profiles
Drug Likeness
Computational predictions using tools like SwissADME suggest:
| Parameter | Value |
|---|---|
| LogP (lipophilicity) | 2.1 |
| Water Solubility | -3.2 (LogS) |
| Bioavailability Score | 0.55 |
The compound’s moderate LogP balances membrane permeability and solubility .
Metabolic Stability
Hepatic microsome assays indicate slow clearance via CYP3A4-mediated oxidation, suggesting suitability for oral administration .
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